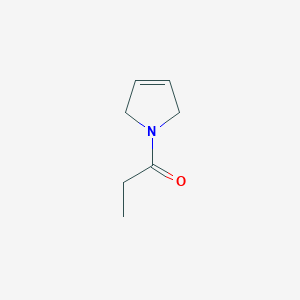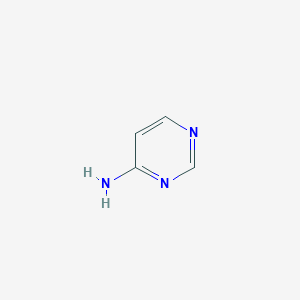
3-Chloro-4-fluorobenzyl bromide
Descripción general
Descripción
3-Chloro-4-fluorobenzyl bromide is a chemical compound with the empirical formula C7H5BrClF . It is a solid substance and is often used in research .
Synthesis Analysis
The synthesis of 3-Chloro-4-fluorobenzyl bromide involves a nucleophilic substitution reaction under basic conditions . The reaction process is simple, safe, and can be applied to mass production .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-fluorobenzyl bromide is represented by the SMILES stringFc1cc(CBr)ccc1Cl . This indicates that the molecule consists of a benzene ring with fluorine, chlorine, and a bromomethyl group attached to it . Chemical Reactions Analysis
3-Chloro-4-fluorobenzyl bromide can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
3-Chloro-4-fluorobenzyl bromide is a solid at room temperature . It has a molecular weight of 223.47 . The compound is soluble in methanol but insoluble in water . Its density is approximately 1.65 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Radiolabeled Compounds : 3-Chloro-4-fluorobenzyl bromide has been used in the synthesis of radiolabeled compounds for PET (Positron Emission Tomography) imaging. For instance, it played a role in synthesizing fluorinated analogs of benzamide neuroleptics and histamine H3 receptor ligands (Hatano, Ido, & Iwata, 1991); (Iwata et al., 2000).
Organic Synthesis : It has been utilized in organic synthesis, such as in the alkylation of sulfamic esters under phase transfer conditions, potentially yielding N-dialkyled products or corresponding ethers (Debbabi, Beji, & Baklouti, 2005).
Protecting Group in Chemistry : 3-Chloro-4-fluorobenzyl bromide serves as a precursor for protecting groups in organic chemistry. For example, it has been used to develop a new alcohol protecting group, orthogonal to other groups and removable under specific conditions, which is advantageous in stereocontrolled syntheses (Crich, Li, & Shirai, 2009).
Corrosion Inhibition : It's also been studied as part of an ionic liquid for corrosion inhibition in mild steel, indicating its potential in industrial applications (Bhaskaran et al., 2019).
Spectroscopy and Molecular Studies : The compound has been used to study the formation and behavior of radicals, which is significant in understanding chemical reactions and molecular structures (Lee, 2021).
Mecanismo De Acción
Target of Action
3-Chloro-4-fluorobenzyl bromide is a chemical compound used in organic synthesis . Its primary targets are the reactants in the synthesis process. It is often used as a reagent in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which involves the transfer of an organoboron reagent from boron to palladium . This process is part of the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3-Chloro-4-fluorobenzyl bromide . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that the compound is soluble in organic solvents such as methanol, but insoluble in water .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 3-Chloro-4-fluorobenzyl bromide can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in a well-ventilated place . It is also volatile, meaning it will evaporate easily from all surfaces .
Safety and Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-2-chloro-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTQWWTYUKXFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373937 | |
| Record name | 3-Chloro-4-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorobenzyl bromide | |
CAS RN |
192702-01-5 | |
| Record name | 3-Chloro-4-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-2-chloro-1-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
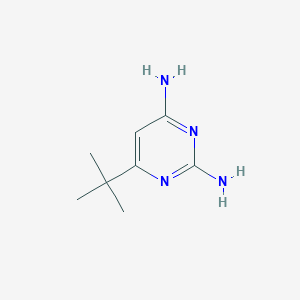
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
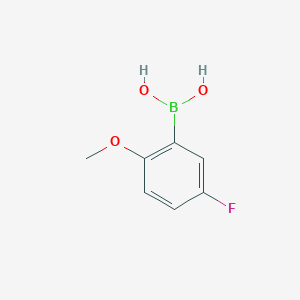

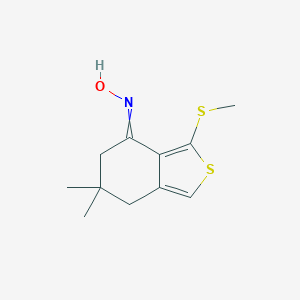

![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)
